molecular formula C11H9NO2 B13184100 5-ethenyl-1H-indole-2-carboxylic acid

5-ethenyl-1H-indole-2-carboxylic acid

Cat. No.: B13184100
M. Wt: 187.19 g/mol
InChI Key: GMPSBGJVAQSTLE-UHFFFAOYSA-N
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Description

5-ethenyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole ring with an ethenyl group at the 5-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethenyl-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the reaction of indole-2-carboxylic acid with strong bases or reducing agents to introduce the ethenyl group .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

5-ethenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-ethenyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethenyl-1H-indole-2-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-ethenyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-2-7-3-4-9-8(5-7)6-10(12-9)11(13)14/h2-6,12H,1H2,(H,13,14)

InChI Key

GMPSBGJVAQSTLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)NC(=C2)C(=O)O

Origin of Product

United States

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